Phenoxypropazine-d5

Description

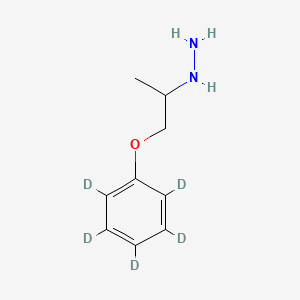

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

171.25 g/mol |

IUPAC Name |

1-(2,3,4,5,6-pentadeuteriophenoxy)propan-2-ylhydrazine |

InChI |

InChI=1S/C9H14N2O/c1-8(11-10)7-12-9-5-3-2-4-6-9/h2-6,8,11H,7,10H2,1H3/i2D,3D,4D,5D,6D |

InChI Key |

QNEXFJFTGQBXBJ-VIQYUKPQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(C)NN)[2H])[2H] |

Canonical SMILES |

CC(COC1=CC=CC=C1)NN |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation Strategies for Phenoxypropazine D5

Chemical Synthesis Pathways for Deuterated Phenoxypropazine (B154385) Analogs

The synthesis of Phenoxypropazine-d5 requires a multi-step approach that focuses on the precise incorporation of deuterium (B1214612) atoms into the molecular structure. Given that Phenoxypropazine's structure is (1-methyl-2-phenoxy-ethyl)hydrazine, deuteration can be targeted at several positions. nih.gov The "-d5" designation typically implies deuteration on the phenyl ring. Synthetic strategies can involve either late-stage deuteration of the final compound or, more commonly, the use of deuterated precursors.

Phenol-d5 as a Key Precursor: The synthesis would ideally commence with phenol-d6, which is commercially available, and perform a hydrogen-deuterium (H/D) exchange to get phenol-d5. This deuterated phenol (B47542) then serves as the foundational building block.

Derivatization Pathway: A common synthetic route to phenoxypropazine involves the reaction of a phenoxy-acetone precursor with hydrazine (B178648). To synthesize the d5 analog, this pathway would be adapted using phenol-d5.

A plausible synthetic pathway is outlined below:

Synthesis of 1-phenoxy-d5-propan-2-one: Phenol-d5 is reacted with chloroacetone (B47974) in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone (B3395972) or acetonitrile (B52724). This Williamson ether synthesis yields the key intermediate, 1-phenoxy-d5-propan-2-one.

Reductive Amination: The resulting ketone is then reacted with hydrazine hydrate. This reaction can proceed via direct condensation to form a hydrazone, followed by reduction. Alternatively, a direct reductive amination can be employed using a reducing agent like sodium cyanoborohydride (NaBH3CN) or through catalytic hydrogenation. This step forms the final this compound molecule.

This precursor-based approach ensures that the deuterium atoms are located specifically on the phenyl ring and are stable, as aromatic C-D bonds are not readily exchangeable under typical physiological conditions.

Maintaining the isotopic integrity of the deuterium labels throughout the synthesis is paramount. This requires careful optimization of reaction conditions to prevent back-exchange.

Catalytic H/D Exchange: While precursor synthesis is often preferred, late-stage H/D exchange on the final phenoxypropazine molecule is an alternative. This can be achieved using heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) with a deuterium source such as deuterium oxide (D2O) or D2 gas. nih.govjst.go.jp However, this method can sometimes lead to a mixture of isotopologues and may require harsh conditions that could degrade the molecule. jst.go.jp Metal-free catalytic methods for H/D exchange on aromatic compounds have also been developed, offering a milder alternative. nih.gov

Optimization of Williamson Ether Synthesis: In the synthesis of 1-phenoxy-d5-propan-2-one, conditions must be anhydrous where possible to prevent any potential for H/D exchange, although the aromatic C-D bonds are generally stable. The choice of base and solvent is crucial to maximize yield and purity.

Optimization of Reductive Amination: During the reaction with hydrazine, the pH of the reaction medium must be controlled. The use of protic solvents should be carefully considered, although the stability of the C-D bonds on the aromatic ring minimizes the risk of deuterium loss.

The table below summarizes typical reaction conditions for key synthetic steps.

| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Key Considerations |

| Ether Synthesis | Phenol-d5, Chloroacetone | K2CO3 | Acetonitrile | Reflux | Ensure anhydrous conditions to maximize yield. |

| Reductive Amination | 1-phenoxy-d5-propan-2-one, Hydrazine Hydrate | NaBH3CN or Pd/C, H2 | Methanol (B129727)/Ethanol | Room Temp to 50 | Control of pH is crucial for efficiency. Catalytic route requires pressure control. |

| Late-Stage H/D Exchange | Phenoxypropazine | Pd/C or other transition metal catalysts | D2O | 100-220 | High temperature and pressure may be required; potential for side reactions. jst.go.jp |

Purification Techniques for Synthesized this compound

After synthesis, purification is essential to isolate this compound from unreacted starting materials, byproducts, and any non-deuterated or partially deuterated species.

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for purifying isotopically labeled compounds. cchmc.org

Reversed-Phase HPLC (RP-HPLC): This is the preferred mode for a molecule like this compound. A C18 stationary phase is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

Isotope Effect in Chromatography: It is important to note that deuterated compounds can have slightly different retention times compared to their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect. researchgate.netoup.com Typically, deuterated compounds elute slightly earlier than their protic analogs in RP-HPLC. researchgate.net This allows for the potential separation of this compound from any residual non-deuterated Phenoxypropazine.

Other Techniques: Preparative Thin-Layer Chromatography (TLC) and column chromatography can be used for initial cleanup, but HPLC is generally required to achieve the high purity (>98%) needed for analytical standards.

Analytical Characterization Methods for Isotopic Purity and Structural Confirmation of this compound

A combination of spectroscopic and chromatographic techniques is necessary to confirm the structural integrity of the synthesized molecule and to determine its isotopic purity and enrichment. rsc.orgrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the primary tool for determining isotopic enrichment. nih.govnih.gov By comparing the mass spectra of the deuterated compound and an unlabeled standard, the incorporation of deuterium can be confirmed. The molecular ion peak for this compound (C9H9D5N2O) should appear at an m/z value that is 5 units higher than that of unlabeled Phenoxypropazine (C9H14N2O). The relative intensities of the isotopic peaks (M+0, M+1, M+2, etc.) are used to calculate the percentage of isotopic enrichment. rsc.org

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons of the phenyl ring should be significantly diminished or absent, confirming successful deuteration at these positions. The integration of the remaining proton signals (on the propyl chain) relative to a known internal standard can also be used to assess purity.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. nih.govsigmaaldrich.com The ²H NMR spectrum of this compound would show signals in the aromatic region, confirming the presence and chemical environment of the incorporated deuterium atoms.

¹³C NMR (Carbon-13 NMR): The signals for the carbon atoms bonded to deuterium will appear as multiplets (due to C-D coupling) and may be shifted slightly upfield compared to the unlabeled compound.

The following table outlines the expected analytical data for this compound.

| Technique | Expected Observation | Information Provided |

| HRMS | Molecular ion peak at [M+H]+ ≈ 172.14 g/mol | Confirms mass increase due to 5 deuterium atoms. Isotopic distribution confirms enrichment level. rsc.org |

| ¹H NMR | Absence or significant reduction of signals in the aromatic region (approx. 6.8-7.3 ppm). | Confirms the location of deuterium on the phenyl ring. |

| ²H NMR | Presence of signals in the aromatic region. | Directly confirms the presence and location of deuterium atoms. sigmaaldrich.com |

| ¹³C NMR | Complex splitting patterns and slight upfield shifts for aromatic carbons. | Confirms C-D bonds and provides structural information. |

The chemical purity of the final product is typically determined using analytical HPLC coupled with a UV detector (HPLC-UV) or a mass spectrometer (LC-MS). A pure sample should exhibit a single major peak in the chromatogram. The area percentage of this peak is used to calculate the chemical purity, which should ideally be above 98% for use as an analytical standard.

Advanced Analytical Methodologies Employing Phenoxypropazine D5 As a Research Tool

Role of Phenoxypropazine-d5 as an Internal Standard in Quantitative Bioanalytical Assays

In quantitative bioanalysis, an internal standard (IS) is a compound added in a known, constant amount to all samples, including calibrators, quality controls, and unknown study samples, prior to sample processing. aptochem.comscioninstruments.com The primary function of an IS is to correct for the variability inherent in the analytical procedure, such as inconsistencies in sample extraction, injection volume, and instrument response. aptochem.comscispace.com

This compound is an ideal internal standard for the quantification of Phenoxypropazine (B154385). As a stable isotope-labeled (SIL) version of the analyte, it shares nearly identical physicochemical properties. uni-muenchen.de This ensures that it behaves in the same manner as the unlabeled analyte throughout the entire analytical process, from sample preparation and extraction to chromatographic separation and mass spectrometric detection. aptochem.com Consequently, any loss of analyte during sample workup is mirrored by a proportional loss of this compound. The final quantification is based on the ratio of the analyte's response to the internal standard's response, a value that remains constant despite variations in the procedure, thereby enhancing the precision and accuracy of the measurement. scioninstruments.comclearsynth.com

Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for the precise and accurate quantification of chemical substances. wikipedia.orgyoutube.com It is considered a method of the highest metrological standing because it relies on the measurement of isotope ratios rather than absolute signal intensities, which can be prone to fluctuation. wikipedia.org

The core principle of IDMS involves the addition of a known amount of an isotopically enriched form of the analyte—in this case, this compound—to the sample containing the native (unlabeled) analyte, Phenoxypropazine. wikipedia.orgyoutube.com This addition, often called "spiking," creates a mixture with a new, combined isotopic composition. osti.gov After thorough homogenization, the sample is processed and analyzed by a mass spectrometer.

The mass spectrometer differentiates between the native analyte and the stable isotope-labeled internal standard based on their mass-to-charge (m/z) ratio. Since this compound contains five deuterium (B1214612) atoms in place of hydrogen atoms, it has a higher molecular weight than Phenoxypropazine. By precisely measuring the ratio of the signal from the native analyte to the signal from the SIL-IS, the original concentration of the analyte in the sample can be calculated with high accuracy. youtube.com This ratio-based measurement effectively cancels out errors from sample loss during preparation and fluctuations in instrument response, making IDMS an exceptionally robust and reliable quantification method. wikipedia.orgyoutube.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Assays for Phenoxypropazine and its Metabolites

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical platform for quantitative bioanalysis due to its superior sensitivity, selectivity, and speed. nih.gov The development of a robust LC-MS/MS assay for Phenoxypropazine and its metabolites would fundamentally rely on the use of this compound as an internal standard to ensure data quality.

Development of Chromatographic Separation Methods Utilizing this compound

The primary goal of chromatographic method development is to achieve a reproducible and robust separation of the target analyte from endogenous matrix components and other potential interferences. researchgate.netijprajournal.comwaters.com For an assay involving Phenoxypropazine and its d5-labeled internal standard, the objective is to have both compounds co-elute perfectly while being separated from other substances in the biological sample. waters.comchromatographyonline.com

A typical approach would involve reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The development process would systematically evaluate critical parameters to achieve optimal separation.

Key Chromatographic Parameters for Optimization:

Stationary Phase (Column): A C18 column is a common starting point for molecules like Phenoxypropazine, offering good retention for moderately non-polar compounds. The choice of particle size (e.g., sub-2 µm for UHPLC) would be dictated by the desired speed and efficiency.

Mobile Phase: A combination of an aqueous phase (e.g., water with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile (B52724) or methanol) is standard. The modifiers help to improve peak shape and ionization efficiency.

Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure that both the parent drug and any of its more polar or non-polar metabolites are eluted with good peak shape in a reasonable timeframe.

Flow Rate and Column Temperature: These parameters are optimized to balance analysis time with separation efficiency and resolution.

The co-elution of Phenoxypropazine and this compound is crucial because it ensures both compounds experience the same chemical environment and potential matrix effects at the exact same time, which is fundamental to the principle of isotope dilution. waters.comchromatographyonline.com

Table 1: Hypothetical Optimized Chromatographic Conditions for Phenoxypropazine Analysis

| Parameter | Condition |

|---|---|

| Chromatography System | UHPLC System |

| Analytical Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient Program | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate |

Optimization of Mass Spectrometric Parameters for Detection and Quantification

Following chromatographic separation, the analytes are introduced into the mass spectrometer. Optimizing the MS parameters is critical for achieving maximum sensitivity and specificity. lcms.czchromatographyonline.comchromatographyonline.com This process typically involves infusing a standard solution of the analyte and the internal standard directly into the mass spectrometer to fine-tune the settings.

For quantification, tandem mass spectrometry (MS/MS) is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion for each compound is selected and fragmented, and a specific product ion resulting from that fragmentation is monitored. This two-stage filtering provides exceptional selectivity.

Key Mass Spectrometric Parameters for Optimization:

Ionization Source: Electrospray ionization (ESI) is commonly used for pharmaceutical compounds. The polarity would be optimized (positive or negative mode) to determine which provides the best signal for Phenoxypropazine. Given its chemical structure containing nitrogen atoms, positive ion mode would likely be selected. researchgate.net

Source Parameters: Parameters such as capillary voltage, nebulizer gas pressure, and source temperature are optimized to ensure efficient droplet formation and desolvation, maximizing the generation of gas-phase ions. boropharm.com

Compound-Specific Parameters: For the MRM assay, the precursor-to-product ion transitions must be determined. The precursor ion is typically the protonated molecule [M+H]⁺. The collision energy is then optimized to produce a stable and abundant product ion for both the analyte and its d5-labeled internal standard.

Table 2: Plausible MRM Transitions for Phenoxypropazine and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Phenoxypropazine | 167.1 | 77.1 | 25 |

| This compound | 172.1 | 82.1 | 25 |

Note: The molecular weight of Phenoxypropazine (C9H14N2O) is 166.22 g/mol. nist.govnih.gov The precursor ion in positive mode would be [M+H]⁺ at m/z 167.1. For this compound, the mass would increase by 5, leading to a precursor ion [M+5+H]⁺ at m/z 172.1. The product ions are hypothetical and would be determined experimentally.

Strategies for Mitigating Matrix Effects in Assays Employing this compound

Matrix effects are a significant challenge in LC-MS bioanalysis, defined as the alteration (suppression or enhancement) of an analyte's ionization efficiency due to co-eluting components from the biological matrix (e.g., plasma, urine). chromatographyonline.combioanalysis-zone.com This phenomenon can severely compromise the accuracy and reproducibility of an assay. pittcon.org

The most effective strategy to combat matrix effects is the use of a co-eluting stable isotope-labeled internal standard, such as this compound. waters.comnih.govnih.gov Because the SIL-IS and the analyte have virtually identical chemical and physical properties, they experience the same degree of ion suppression or enhancement from the matrix. uni-muenchen.denih.gov As a result, the ratio of the analyte signal to the IS signal remains unaffected, providing an accurate and precise measurement even in the presence of significant matrix effects. amazonaws.com

While the SIL-IS is the primary corrective tool, other strategies are employed during method development to minimize the initial impact of matrix effects: chromatographyonline.comnih.gov

Efficient Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing interfering matrix components (such as phospholipids) than simpler protein precipitation methods. chromatographyonline.combioanalysis-zone.com

Chromatographic Separation: Optimizing the chromatography to separate the analyte from regions where significant ion suppression occurs is a common and effective approach. pittcon.orgchromatographyonline.com

Sample Dilution: If the assay sensitivity allows, simply diluting the sample can reduce the concentration of interfering components below a level where they cause significant matrix effects. chromatographyonline.comnih.gov

Table 3: Illustration of Matrix Effect Compensation by this compound

| Sample Type | Analyte Response (Area) | IS Response (Area) | Analyte/IS Ratio | Matrix Effect |

|---|---|---|---|---|

| Neat Solution (No Matrix) | 100,000 | 200,000 | 0.50 | None |

| Biological Sample A (Suppression) | 50,000 | 100,000 | 0.50 | 50% Suppression |

| Biological Sample B (Enhancement) | 150,000 | 300,000 | 0.50 | 50% Enhancement |

This table demonstrates that although the absolute signal responses for both the analyte and the internal standard (IS) change due to matrix effects, their ratio remains constant, allowing for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Phenoxypropazine Research

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation and analysis of volatile and thermally stable compounds. emerypharma.com It is widely used in pharmaceutical analysis for applications such as identifying impurities, residual solvents, and quantifying certain drugs in biological fluids. europeanpharmaceuticalreview.comdrawellanalytical.comnih.gov

For a compound like Phenoxypropazine, GC-MS can be a viable analytical option. However, compounds with polar functional groups (like the hydrazine (B178648) group in Phenoxypropazine) may exhibit poor chromatographic behavior (e.g., peak tailing) or thermal instability. In such cases, chemical derivatization is often employed prior to GC-MS analysis to convert the analyte into a more volatile and stable form. emerypharma.com

In a GC-MS method for Phenoxypropazine, the separation would be achieved on a capillary column, and the temperature of the GC oven would be programmed to ramp up, allowing for the elution of compounds based on their boiling points and interaction with the stationary phase. The mass spectrometer, typically operating with electron ionization (EI), would then generate characteristic fragmentation patterns that serve as a "fingerprint" for unequivocal identification.

The use of this compound as an internal standard is equally critical in GC-MS analysis. nih.govnih.govchromatographyonline.com It is added to samples before extraction and derivatization, correcting for variability in these steps as well as for injection volume inconsistencies. scioninstruments.com The mass spectrometer distinguishes the deuterated standard from the native analyte by their mass difference, allowing for accurate quantification based on the principles of isotope dilution, analogous to its application in LC-MS. researchgate.net This ensures that GC-MS methods can provide reliable quantitative data for Phenoxypropazine in various research contexts. usgs.gov

Sample Preparation Methodologies for Biological Matrices in Conjunction with an Internal Standard

Sample preparation is a critical step in bioanalysis to remove interfering substances from complex matrices like blood, plasma, or urine and to concentrate the analyte of interest. core.ac.ukresearchgate.net An internal standard is added early in this process to account for any loss of analyte during the procedure. scielo.br

Protein Precipitation and Liquid-Liquid Extraction Techniques

Protein Precipitation (PPT): This is a common first step for plasma or serum samples. A solvent such as acetonitrile or methanol (B129727) is added to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte and internal standard is collected for further analysis. This method is fast and straightforward but may be less clean than other techniques.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous sample and an organic solvent. The analyte and internal standard partition into the organic layer, leaving behind water-soluble interferences. LLE offers a cleaner sample than PPT but is more labor-intensive. nih.gov

Solid-Phase Extraction and Microextraction Methods

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample cleanup method. The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte and internal standard are retained on the sorbent while impurities are washed away. A different solvent is then used to elute the purified analytes.

Microextraction Methods: These are miniaturized versions of traditional extraction techniques, designed to use significantly less solvent and sample volume. Examples include Solid-Phase Microextraction (SPME) and Dispersive Liquid-Liquid Microextraction (DLLME), which are valued for their efficiency and reduced environmental impact.

Rigorous Analytical Method Validation Parameters for Assays Based on an Internal Standard

Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose, providing reliable and accurate data. researchgate.netpda.orgeuropa.eu

Linearity and Calibration Curve Performance Assessment

Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range.

Calibration Curve: A calibration curve is generated by analyzing a series of standards of known concentrations. The instrument's response to the analyte (relative to the constant concentration of the internal standard) is plotted against the analyte's concentration. A linear regression analysis is typically performed, and a correlation coefficient (r²) close to 1.0 indicates a strong linear relationship.

Evaluation of Accuracy and Precision

Accuracy: This measures the closeness of the experimental value to the true or accepted value. It is often assessed by analyzing quality control (QC) samples at different concentrations and calculating the percent recovery. For bioanalytical methods, accuracy is typically expected to be within ±15% of the nominal value. scielo.br

Precision: This describes the degree of agreement among a series of individual measurements. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). An RSD of ≤15% is generally considered acceptable. scielo.br

Determination of Limits of Detection (LOD) and Quantification (LOQ)

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. It is often determined based on the signal-to-noise ratio (typically S/N ≥ 3).

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. The LOQ is a critical parameter for assays measuring low concentrations of a substance and is often defined as the lowest point on the calibration curve, requiring a signal-to-noise ratio of ≥10 and meeting accuracy and precision criteria (e.g., within ±20%).

Should research featuring this compound become publicly available, a detailed article as per your specifications could be generated.

Investigative Applications of Phenoxypropazine D5 in Preclinical and in Vitro Research

Elucidation of Metabolic Pathways and Identification of Metabolites in Non-Human Biological Systems Using Phenoxypropazine-d5

The investigation into the biotransformation of phenoxypropazine (B154385) involves both in vivo and in vitro models to identify the metabolic pathways and resulting chemical entities. This compound is essential in these studies for the accurate quantification of the parent drug and its metabolites.

In preclinical studies, rodent models such as rats are commonly used to investigate the in vivo metabolism of xenobiotics. After administration of phenoxypropazine, urine, feces, and bile are collected over a specified period. The use of this compound as an internal standard during sample analysis by liquid chromatography-mass spectrometry (LC-MS) allows for the accurate determination of the concentrations of the parent compound and its metabolites.

Based on the known metabolism of other hydrazine-based MAOIs like iproniazid, the expected metabolic pathways for phenoxypropazine in rodents would involve Phase I and Phase II reactions. nih.govnih.gov The primary Phase I pathway for hydrazines is oxidation mediated by cytochrome P450 (CYP) enzymes in the liver. nih.govnih.gov This can lead to the formation of reactive intermediates. For phenoxypropazine, this would likely involve the generation of a reactive radical or diazonium species. Subsequent reactions could include cleavage of the molecule and hydroxylation of the aromatic ring.

Table 1: Hypothetical Metabolites of Phenoxypropazine Identified in Rodent Urine

| Metabolite | Proposed Pathway |

|---|---|

| Phenoxypropazine | Parent Compound |

| Hydroxyphenoxypropazine | Aromatic Hydroxylation (Phase I) |

| Phenol (B47542) | Cleavage of the ether linkage |

| Propane-2-hydrazine | Cleavage of the ether linkage |

| Phenoxypropazine Glucuronide | Glucuronidation (Phase II) |

To investigate the hepatic metabolism in a more controlled environment, subcellular fractions of the liver are utilized. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly CYPs. nih.gov The S9 fraction contains both microsomes and the cytosolic fraction, thereby including both Phase I and Phase II enzymes.

In a typical in vitro metabolic stability assay, phenoxypropazine is incubated with liver microsomes or S9 fractions in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions). Aliquots are taken at various time points, and the reaction is quenched. The concentration of remaining phenoxypropazine is quantified using LC-MS with this compound as the internal standard. This data is used to calculate key metabolic parameters such as half-life (t½) and intrinsic clearance (CLint).

Table 2: Illustrative Metabolic Stability of Phenoxypropazine in Rat Liver Microsomes

| Time (minutes) | Phenoxypropazine Remaining (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

From this data, a half-life of approximately 20 minutes could be calculated, indicating moderate to high metabolic instability in the presence of microsomal enzymes.

Metabolite identification studies using these fractions would likely reveal the products of oxidative metabolism. For phenoxypropazine, this would include hydroxylated derivatives and products resulting from the cleavage of the hydrazine (B178648) moiety.

Isolated hepatocytes provide a more complete in vitro model as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors in a cellular environment. Studies with hepatocytes can offer a more comprehensive picture of the metabolic fate of a compound.

Similar to studies with subcellular fractions, phenoxypropazine would be incubated with a suspension of hepatocytes. The disappearance of the parent compound over time is monitored to determine metabolic stability. Metabolite identification in hepatocyte incubations would be expected to reveal not only Phase I metabolites but also Phase II conjugates, such as glucuronides and sulfates, which are formed to increase the water solubility of the metabolites and facilitate their excretion.

Table 3: Hypothetical Metabolite Profile of Phenoxypropazine in Rat Hepatocyte Incubations

| Metabolite | Relative Abundance (%) | Phase of Metabolism |

|---|---|---|

| Phenoxypropazine | 25 | Parent |

| Hydroxyphenoxypropazine | 40 | Phase I |

| Phenoxypropazine Glucuronide | 20 | Phase II |

Enzymatic Reaction Phenotyping and Kinetics Studies with this compound as a Probe

Identifying the specific enzymes responsible for the metabolism of phenoxypropazine is a critical step in understanding its potential for drug-drug interactions and the mechanisms of its toxicity. This compound is again employed as an internal standard for accurate quantification in these assays.

Given that phenoxypropazine is a hydrazine derivative, its metabolism is highly likely to be mediated by CYP enzymes. nih.govnih.gov To identify the specific CYP isoforms involved, reaction phenotyping studies are conducted. This can be done using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors of different CYP isoforms in human liver microsomes.

For example, phenoxypropazine would be incubated with individual recombinant CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to see which ones are capable of metabolizing the compound. Alternatively, incubations in pooled human liver microsomes would be performed in the presence and absence of specific CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6). A significant reduction in metabolism in the presence of a specific inhibitor would implicate that particular CYP isoform in the biotransformation of phenoxypropazine.

Table 4: Illustrative Results of CYP Reaction Phenotyping for Phenoxypropazine Metabolism

| CYP Isoform/Inhibitor | Phenoxypropazine Metabolism Rate (% of control) |

|---|---|

| Recombinant CYP2C19 | 85 |

| Recombinant CYP3A4 | 45 |

| Recombinant CYP2D6 | 15 |

| Ketoconazole (CYP3A4 inhibitor) | 50 |

These hypothetical results would suggest that CYP2C19 is the primary enzyme responsible for phenoxypropazine metabolism, with some contribution from CYP3A4.

While CYPs are major players in drug metabolism, other enzyme systems can also be involved. For phenoxypropazine, the potential role of non-CYP enzymes such as flavin-containing monooxygenases (FMOs) or aldehyde oxidases (AO) could be investigated, although the metabolism of hydrazines is predominantly associated with CYPs.

Phase II conjugation reactions are crucial for the detoxification and elimination of metabolites. The primary Phase II enzymes include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). To study the involvement of these enzymes, phenoxypropazine and its potential Phase I metabolites would be incubated with liver S9 fractions or hepatocytes in the presence of cofactors for these enzymes (e.g., UDPGA for UGTs, PAPS for SULTs). The formation of glucuronide and sulfate conjugates would be monitored by LC-MS.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phenoxypropazine |

| Iproniazid |

| Hydroxyphenoxypropazine |

| Phenol |

| Propane-2-hydrazine |

| Phenoxypropazine Glucuronide |

| Hydroxyphenoxypropazine Sulfate |

| Ketoconazole |

Assessment of Drug-Drug Interaction (DDI) Potential at the Metabolic Level in Preclinical Models

In preclinical drug development, assessing the potential for drug-drug interactions (DDI) is a critical step to ensure the safety and efficacy of a new chemical entity. This compound can be instrumental in these evaluations, primarily by serving as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS).

The use of a SIL-IS is considered the gold standard in quantitative bioanalysis due to its ability to mimic the physicochemical properties of the analyte of interest—in this case, the non-deuterated phenoxypropazine. By incorporating this compound into in vitro metabolic stability assays, researchers can accurately quantify the rate of metabolism of the parent drug in the presence of co-administered compounds. These assays typically utilize liver microsomes, S9 fractions, or hepatocytes from various species, including humans, to simulate the metabolic environment of the liver.

The primary advantage of using this compound as an internal standard is its ability to compensate for variability during sample preparation and analysis, such as extraction efficiency and matrix effects in mass spectrometry. This leads to more precise and accurate quantification of the parent drug's depletion over time.

Table 1: Hypothetical In Vitro Metabolic Stability Assay Design

| Parameter | Description |

| Test System | Human Liver Microsomes |

| Substrate | Phenoxypropazine |

| Internal Standard | This compound |

| Incubation Timepoints | 0, 5, 15, 30, 60 minutes |

| Co-incubated Drug (Potential Interactor) | e.g., Ketoconazole (CYP3A4 inhibitor) |

| Analytical Method | LC-MS/MS |

| Endpoint | Rate of Phenoxypropazine depletion |

By comparing the metabolic rate of phenoxypropazine in the presence and absence of a potential interactor, researchers can determine if the co-administered drug inhibits or induces the metabolic enzymes responsible for phenoxypropazine's clearance. This information is crucial for predicting potential DDIs in a clinical setting. While specific studies detailing the use of this compound for this exact purpose are not prevalent in publicly available literature, the principles of using deuterated analogs as internal standards in DDI studies are well-established.

Contributions of this compound to Mechanistic Pharmacological Investigations (Non-Clinical)

The application of this compound extends beyond metabolic DDI studies to more fundamental mechanistic pharmacological investigations, particularly in understanding the intricacies of enzyme inhibition.

Studies on Monoamine Oxidase (MAO) Inhibition Mechanisms in Research Models

Phenoxypropazine is known to be a non-selective and irreversible inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters like serotonin, dopamine (B1211576), and norepinephrine. researchgate.netnih.gov The irreversible inhibition by hydrazine-based MAOIs is thought to involve the formation of a reactive intermediate that covalently binds to the enzyme.

The strategic placement of deuterium (B1214612) atoms in this compound can be leveraged to probe the mechanism of MAO inhibition through the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and if the cleavage of a C-H bond is the rate-determining step in the formation of the reactive intermediate, then the deuterated compound will react more slowly.

A pertinent example can be drawn from studies on a similar hydrazine MAOI, phenelzine. Research on 1,1-dideuterated phenelzine demonstrated a significant primary isotope effect on its metabolism by MAO. The rate of formation of phenylacetaldehyde, a metabolite, was substantially reduced with the deuterated analog. Interestingly, while the initial reversible inhibition was unaffected, the irreversible inhibition was potentiated by deuteration. This finding supported the hypothesis that irreversible inhibition proceeds through a phenylethyldiazene intermediate, and the reduced rate of an alternative metabolic pathway led to an accumulation of this intermediate, thereby enhancing the irreversible inhibition. symeres.com

Based on this precedent, this compound could be employed in a similar fashion to elucidate the mechanism of MAO inhibition by phenoxypropazine. By comparing the rates of irreversible MAO inhibition between phenoxypropazine and this compound in in vitro models using purified MAO-A and MAO-B isoforms, researchers could determine if a C-H bond cleavage on the phenoxy ring is involved in the rate-limiting step of the inactivation process.

Table 2: Investigating MAO Inhibition Mechanisms with this compound

| Experimental Approach | Expected Outcome if C-H Bond Cleavage is Rate-Determining | Rationale |

| Compare rates of irreversible MAO-A and MAO-B inhibition by Phenoxypropazine and this compound. | Slower rate of inhibition with this compound. | The stronger C-D bond will slow the reaction at the rate-limiting step (Kinetic Isotope Effect). |

| Quantify the formation of specific metabolites of both compounds by MAO. | Altered metabolite profile or reduced rate of formation of certain metabolites with this compound. | Deuteration can shift metabolic pathways, providing clues about the enzymatic reaction mechanism. |

Such studies would provide valuable insights into the precise molecular interactions between hydrazine-based inhibitors and the MAO enzyme, contributing to a more profound understanding of their pharmacological action. This knowledge can be instrumental in the design of future MAOIs with improved selectivity and safety profiles.

Future Directions and Emerging Research Avenues for Phenoxypropazine D5

Integration of Phenoxypropazine-d5 in Advanced Omics Technologies (e.g., Pharmacometabolomics)

The advancement of "omics" technologies—such as genomics, proteomics, and metabolomics—has revolutionized the study of biological systems by providing a holistic view of molecular processes. acs.org In particular, pharmacometabolomics, which studies how an individual's metabolic profile (metabotype) influences their response to a drug, is a rapidly growing field aiming to enable precision medicine. rsc.orgusp.org These disciplines heavily rely on high-throughput analytical techniques, predominantly mass spectrometry (MS), to accurately quantify a vast number of molecules in complex biological samples. acs.orgeuropa.eu

The precision of these quantitative measurements is fundamental to the entire omics approach. This compound is poised to serve as a critical tool in this domain. As an internal standard, it would be indispensable for the accurate and precise quantification of its unlabeled counterpart, phenoxypropazine (B154385), or structurally related compounds in pharmacometabolomics studies. For instance, in studies investigating the metabolic pathways affected by monoamine oxidase inhibitors or exploring biomarkers that predict patient response to this class of antidepressants, this compound would ensure the reliability of the quantitative data. rsc.orgnih.gov By correcting for variations in sample preparation and analytical instrumentation, it helps guarantee that the detected metabolic signatures are genuinely reflective of the biological response to the drug, forming a solid foundation for systems pharmacology and biomarker discovery. rsc.orgresearchgate.net

Development of Reference Materials and Standards for Global Research Initiatives

For research findings to be comparable and reproducible across different laboratories and countries—a process known as harmonization—the use of Certified Reference Materials (CRMs) is essential. nih.govcancer.govcambrex.com International bodies like the World Health Organization (WHO), the Joint Research Centre (JRC) in Europe, and the National Institute of Standards and Technology (NIST) in the United States lead efforts to develop and distribute these highly characterized and purified materials. europa.eumarketresearch.comwho.intnist.gov

The development of this compound into a CRM would be a significant step toward its use in global research. This process involves rigorous purification and characterization to establish its identity and purity with a high degree of certainty and a documented chain of traceability to primary standards. pharmtech.comwikipedia.org Once certified, this compound could be used as a universal standard in large-scale international studies, such as multi-center clinical trials or global metabolomics initiatives. archivemarketresearch.comnih.gov Its use would ensure that data generated from a lab in North America could be reliably compared to data from a lab in Europe or Asia, thereby increasing the statistical power and validity of the research outcomes. cancer.gov

Addressing Challenges in the Synthesis and Application of Highly Specific Deuterated Internal Standards in Research

Despite their value, the development and use of deuterated internal standards like this compound are not without challenges that require ongoing research to address.

Challenges in Synthesis: The chemical synthesis of deuterated compounds can be complex. While often less expensive than labeling with ¹³C or ¹⁵N, introducing deuterium (B1214612) at specific, stable positions in a molecule is a technical hurdle. iaea.org Methods like catalytic hydrogen-deuterium exchange must be carefully optimized to achieve high levels of deuteration without causing unwanted side reactions or decomposition of the target molecule. mdpi.com A significant challenge is ensuring the isotopic purity of the final product and minimizing the presence of the unlabeled analyte, which can interfere with the analysis of low-concentration samples. nih.gov

Challenges in Application: The primary assumption when using a deuterated standard is that it behaves identically to its unlabeled counterpart during sample analysis. However, this is not always the case.

Isotopic Effects: The greater mass of deuterium can sometimes cause the deuterated standard to elute slightly earlier or later than the unlabeled analyte in chromatography. researchgate.netresearchgate.net This chromatographic separation can compromise accurate quantification if the two compounds are not detected under identical conditions (e.g., experiencing the same degree of matrix-induced ion suppression in the mass spectrometer).

In-Source Instability: Deuterium atoms can sometimes be lost from the molecule through back-exchange with hydrogen atoms from the solvent or within the high-energy environment of a mass spectrometer's ion source. This loss of the isotopic label undermines the integrity of the standard. nih.gov

Variable MS Response: Studies have shown that in some cases, an analyte and its deuterated analog can exhibit different ionization efficiencies or fragmentation patterns in the mass spectrometer, leading to discrepancies in signal response that can affect quantification if not properly accounted for. researchgate.netnih.gov

Overcoming these challenges requires careful method development, including the selection of stable labeling positions on the molecule, validation of chromatographic co-elution, and assessment of the standard's stability under the specific analytical conditions used. researchgate.net

| Challenge Area | Specific Issue | Implication for Research | Mitigation Strategy |

| Synthesis | Achieving high isotopic purity; minimizing unlabeled analyte. | Unlabeled impurity can interfere with measuring low analyte concentrations. | Advanced purification techniques; rigorous quality control by NMR or high-resolution MS. |

| Synthesis | Placing deuterium on chemically stable positions. | Label can be lost during synthesis or storage. | Strategic synthetic design to avoid labeling on exchangeable sites (e.g., -OH, -NH). |

| Application | Chromatographic separation (isotopic effect). | Standard and analyte experience different matrix effects, leading to inaccurate quantification. | Optimization of chromatographic conditions to ensure co-elution. |

| Application | Back-exchange of deuterium with hydrogen. | Loss of label leads to underestimation of the internal standard and overestimation of the analyte. | Use of non-aqueous or aprotic solvents where possible; selecting stable label positions. |

| Application | Different mass spectrometer response factors. | The ratio of signals may not accurately reflect the molar ratio of standard to analyte. | Careful validation of the quantitative method across the entire concentration range. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.